
2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with 5-pentyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonylacetamides.
Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole ring may also interact with enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its pentyl group, which may confer different physicochemical properties compared to its methyl or ethyl analogs. This can affect its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C15H19N3O3S2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H19N3O3S2/c1-2-3-5-10-14-17-18-15(22-14)16-13(19)11-23(20,21)12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3,(H,16,18,19) |
InChI Key |
NGNXDDUOFWEGGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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